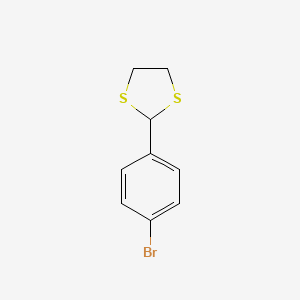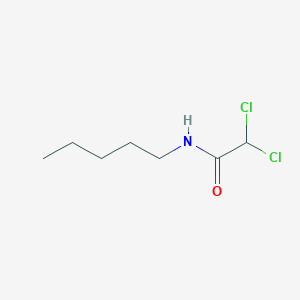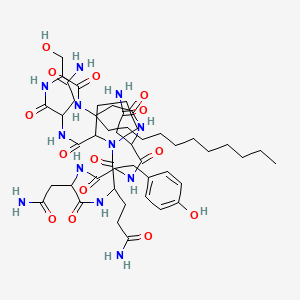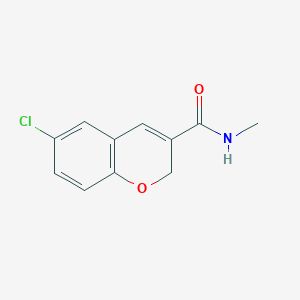
2-(2-methoxyphenyl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N,N-dimethylacetamide is an organic compound with the chemical formula C11H15NO2. It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a methoxy group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-methoxyphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzeneacetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetamide, 4-methoxy-N-methyl-
- Benzenamine, 2-methoxy-N,N-dimethyl-
- Benzeneacetamide, N-methoxy-N-methyl-
Comparison: 2-(2-methoxyphenyl)-N,N-dimethylacetamide is unique due to the specific positioning of the methoxy group and the dimethyl substitution on the amide nitrogen. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methoxy group at the 2-position may enhance its reactivity in nucleophilic aromatic substitution reactions, while the dimethyl substitution may influence its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
84966-79-0 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)8-9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
HFAAIQTVYTUPRW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC1=CC=CC=C1OC |
Kanonische SMILES |
CN(C)C(=O)CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B1660794.png)
![Methyl 3-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1660796.png)




![2-Furancarboxylic acid, 5,5'-[methylenebis(oxymethylene)]bis-](/img/structure/B1660802.png)
![6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B1660804.png)






